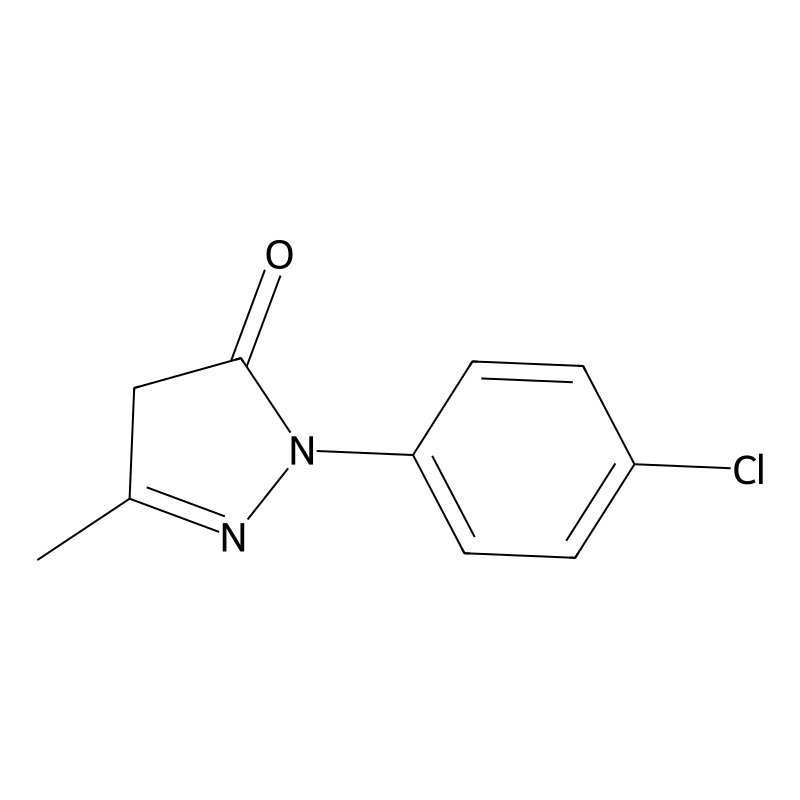

1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Characterization:

This specific compound, 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-, has been synthesized and characterized in scientific research. However, information on its specific applications is limited. The synthesis often involves the reaction of 1-(4-chlorophenyl)-3-methyl-2-butanone with hydrazine hydrate, followed by subsequent purification steps []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound [].

Potential Applications:

While research on the specific applications of 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- is scarce, the pyrazolone scaffold, to which this compound belongs, has been explored for various potential applications in scientific research. These include:

- Antimicrobial activity: Some pyrazolone derivatives have been investigated for their antimicrobial properties against bacteria and fungi []. However, research on the specific activity of 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- in this area is lacking.

- Anti-inflammatory and analgesic activity: Certain pyrazolones exhibit anti-inflammatory and analgesic properties []. Further research is needed to determine if this specific compound possesses similar activities.

- Other potential applications: Pyrazolone derivatives have also been explored in other areas of research, such as anticonvulsant activity, anticancer activity, and as corrosion inhibitors. However, as with the other mentioned applications, specific research on 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- in these areas is limited.

1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone is a heterocyclic compound that belongs to the pyrazolone class, characterized by its unique structure featuring a chlorophenyl group and a pyrazolone moiety. The molecular formula of this compound is , with a molecular weight of approximately 208.65 g/mol. The compound typically appears as a white to off-white solid, and its structure consists of a five-membered ring containing two nitrogen atoms, which contributes to its reactivity and biological activity.

- Oxidation: The pyrazolone can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used.

This compound exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory and analgesic agent. Some derivatives of pyrazolones have shown inhibitory effects on certain enzymes, such as monoamine oxidases, which are involved in neurotransmitter metabolism. This suggests potential applications in treating neurological disorders .

The synthesis of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction of 4-chlorobenzoylhydrazine with acetylacetone or similar compounds under acidic conditions.

- Vilsmeier-Haack Reaction: This method involves treating the precursor with phosphorus oxychloride and dimethylformamide to introduce the chlorophenyl group effectively.

These synthetic routes can vary in yield and efficiency based on reaction conditions, such as temperature and solvent choice.

1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone is utilized in various applications:

- Pharmaceuticals: As a precursor in the synthesis of drugs due to its biological activity.

- Analytical Chemistry: Employed in derivatization processes for analyzing carbohydrates and other biomolecules.

- Research: Used in studies investigating the mechanisms of action of pyrazolone derivatives in biological systems .

Interaction studies have revealed that 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone can interact with various biological targets. It has been shown to inhibit specific enzymes, which may lead to therapeutic effects. Additionally, its ability to form hydrogen bonds due to the presence of nitrogen atoms allows it to engage in intermolecular interactions, enhancing its reactivity and potential efficacy in drug design .

Several compounds share structural similarities with 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone. Here are some notable examples:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Contains a carboxylic acid group | More polar due to carboxylic acid |

| 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol | Contains a primary alcohol group | Increased solubility in polar solvents |

| 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-thiol | Contains a thiol group | Potential for different reactivity due to sulfur atom |

Uniqueness

The uniqueness of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone lies in its specific functional groups that allow it to participate in diverse

The history of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone is deeply connected to the broader development of pyrazolone chemistry, which began in the late 19th century. The foundational work on pyrazolones was pioneered by Ludwig Knorr, who first synthesized antipyrine (phenazone) in 1883. This breakthrough represented the first synthetic pyrazolone with medicinal properties and established the template for subsequent research into pyrazolone derivatives. While antipyrine quickly gained prominence as an analgesic and antipyretic agent, chemists began exploring structural modifications to improve efficacy and expand applications.

The introduction of halogenated phenyl groups, particularly the 4-chlorophenyl substituent at the N-1 position, emerged as a significant structural modification that would later lead to the development of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. This compound represents an important evolution in pyrazolone chemistry, embodying the strategic combination of the core pyrazolone ring with a chlorophenyl moiety that enhances both its chemical stability and biological activity profile.

Early research on this specific compound focused primarily on establishing synthetic routes and basic chemical characterization, laying the groundwork for more sophisticated applications that would emerge in subsequent decades. The initial investigations demonstrated that the compound retained the fundamental properties of pyrazolones while exhibiting enhanced stability and modified reactivity patterns due to the electron-withdrawing effect of the chlorine substituent.

Position within the Pyrazolone Family of Compounds

The pyrazolone family encompasses a diverse array of compounds characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. This structural class can exist in multiple tautomeric forms, with 3-pyrazolone and 5-pyrazolone being the predominant isomers. These compounds undergo complex tautomerization processes involving lactam-lactim and imine-enamine conversions, which significantly influence their reactivity and pharmacological properties.

1-(4-Chlorophenyl)-3-methyl-5-pyrazolone belongs specifically to the 5-pyrazolone subclass, which has gained particular prominence in pharmaceutical applications. Within this family, the compound's structure can be described as follows:

| Structural Feature | Description |

|---|---|

| Core structure | 5-Pyrazolone ring |

| N-1 substituent | 4-Chlorophenyl group |

| C-3 substituent | Methyl group |

| Tautomeric forms | CH form and OH form, depending on solvent conditions |

| Ring characteristics | Five-membered heterocyclic ring with resonance stabilization |

The presence of the 4-chlorophenyl group at the N-1 position distinguishes this compound from other common pyrazolones like antipyrine (with an unsubstituted phenyl group) and propyphenazone (with an N-2 isopropyl substitution). This chloro-substitution introduces unique electronic and steric effects that influence the compound's physicochemical properties and biological activities.

The methyl substitution at the C-3 position represents another critical structural feature shared with several clinically relevant pyrazolones, including antipyrine and metamizole. This substitution pattern contributes to the compound's ability to participate in various chemical transformations, particularly at the C-4 position, which serves as an active site for further functionalization.

Evolution of Research Interest in 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone

Research interest in 1-(4-chlorophenyl)-3-methyl-5-pyrazolone has evolved significantly over the decades, transitioning from fundamental synthetic investigations to more sophisticated applications across multiple scientific disciplines. The early stages of research focused predominantly on developing efficient synthetic routes and establishing basic structure-activity relationships.

A significant milestone in the compound's research trajectory was the refinement of synthesis methodologies to achieve higher yields and enhanced purity. Traditional approaches typically involved the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate under basic conditions, followed by cyclization to form the pyrazolone ring. These methods have been progressively optimized to achieve yields exceeding 80% while minimizing impurities and improving crystallinity.

The research focus subsequently expanded to encompass:

Chemical Reactivity Studies: Investigation of the compound's behavior in various chemical transformations, including formylation, halogenation, and condensation reactions, which established its versatility as a synthetic intermediate.

Structural Characterization: Advanced spectroscopic and crystallographic analyses to elucidate the compound's conformational preferences and tautomeric equilibria under different conditions.

Pharmacological Evaluations: Assessment of the compound's anti-inflammatory, analgesic, antipyretic, and antimicrobial activities, building upon the established therapeutic applications of pyrazolone derivatives.

Material Science Applications: Exploration of the compound's potential in developing novel materials, including photochromic substances and polymeric systems.

This evolution reflects a growing recognition of the compound's multifaceted utility beyond traditional medicinal chemistry applications, establishing it as a valuable building block in diverse research domains.

Contemporary Significance in Chemical Research

In contemporary chemical research, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone has emerged as a compound of considerable significance across multiple domains. Its current applications span several key areas:

Pharmaceutical Development: The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain pathways. Its structural features provide a valuable scaffold for developing compounds with enhanced analgesic and anti-inflammatory properties.

Analytical Chemistry: It functions as a reagent in analytical methods for detecting and quantifying metal ions, enhancing the sensitivity and accuracy of tests in environmental and clinical laboratories. The compound's ability to form stable complexes with certain metal ions makes it particularly useful for colorimetric and spectrophotometric determinations.

Agricultural Chemistry: The compound finds application in formulating agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection. Its structural features can be exploited to create compounds with targeted activity against agricultural pests while minimizing environmental impact.

Material Science Research: It is utilized in the synthesis of novel materials, including polymers and coatings, which can improve the durability and performance of products across various industries. The compound's reactivity profile makes it suitable for incorporation into specialized materials with tailored properties.

Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, aiding researchers in understanding biological processes and developing new therapeutic strategies. Its interaction with specific biological targets provides insights into potential mechanisms for drug development.

Recent analytical methodologies, such as the validated RP-HPLC method described in search result , highlight the ongoing efforts to develop precise quantification techniques for this compound and its derivatives. Such methods are critical for quality control in pharmaceutical manufacturing and for supporting further research applications.

The compound's contemporary significance is further underscored by its inclusion in multiple chemical databases and commercial catalogs, indicating sustained interest from the scientific community and industry.

Classical Synthetic Routes

Classical methods for synthesizing 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone typically involve cyclocondensation reactions. A traditional approach entails reacting 4-chlorophenylhydrazine with β-ketoesters, such as methyl acetoacetate, under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the β-ketoester, followed by cyclization to form the pyrazolone ring. While specific details of this route are not extensively documented in the provided literature, analogous pyrazolone syntheses highlight the importance of temperature control and stoichiometric precision to achieve optimal yields [1].

Modern Synthetic Approaches

Condensation Reactions with Hydrazines

Recent advancements have optimized condensation strategies. For instance, three-component reactions involving aldehydes, malononitrile, and preformed pyrazolone derivatives have been catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). Although these methods primarily target pyrano[2,3-c]pyrazole derivatives, they demonstrate the reactivity of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone as a key intermediate [1]. Such protocols emphasize ethanol as a solvent and reflux conditions (78°C) to complete reactions within 30 minutes, achieving yields exceeding 75% [1].

β-Ketoester-Based Synthesis

While β-ketoesters remain foundational in pyrazolone chemistry, their direct application to 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone synthesis is less frequently reported. General methodologies suggest that substituted β-ketoesters could be tailored to introduce the chlorophenyl group early in the synthesis, though specific examples are not detailed in the provided sources.

Solid-Phase Synthesis Protocols

Solid-phase techniques for this compound are not widely documented. However, analogous heterocyclic syntheses employ resin-bound intermediates to facilitate purification, suggesting potential adaptability for pyrazolone derivatives.

Green Chemistry Approaches

Solvent-Free Conditions

Solvent-free methodologies reduce environmental impact but are not explicitly reported for this compound. Ethanol, a relatively benign solvent, is utilized in modern catalytic systems, aligning with green chemistry principles [1].

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics in similar heterocyclic syntheses, though its application to 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone remains unexplored in the provided literature.

Ultrasound-Assisted Methodologies

Ultrasound promotes efficient mixing and energy transfer, potentially enhancing cyclocondensation rates. However, no studies specific to this compound are cited.

Solar Radiation Catalysis

Solar-driven syntheses are emerging in green chemistry but have not been applied to this pyrazolone derivative.

Scale-Up Considerations for Industrial Production

Scalability is critical for industrial adoption. The DABCO-catalyzed three-component reaction offers advantages such as short reaction times (30 minutes), straightforward workup (filtration and washing), and high yields (77–87%) [1]. Ethanol’s low cost and ease of removal further support large-scale production.

Recent Advances in Synthetic Efficiency

The DABCO-catalyzed method represents a significant advance, achieving rapid synthesis under mild conditions [1]. Future research may focus on catalyst recyclability and integrating continuous-flow systems to enhance throughput.